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molecular formula C10H10ClNO B1429105 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one CAS No. 1383842-66-7

5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1429105
M. Wt: 195.64 g/mol
InChI Key: YBWDBWUZZSFKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09012457B2

Procedure details

3-(2-Bromo-6-chlorophenyl)-N-methylpropanamide (Example 1g), 2.98 g, 10.8 mmol), palladium acetate (0.12 g, 0.54 mmol), Pd2(dba)3 (0.020 g, 0.02 mmol), racemic 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (0.671 g, 1.08 mmol) and cesium carbonate (4.92 g, 15.1 mmol) in toluene (30 mL) and 1,4-dioxane (45 mL) were heated to +95° C. under argon for 6 h. The mixture was allowed to cool to rt. 100 mL of ethyl acetate was added and the mixture was filtered through a pad of Celite. The filtrate was collected and the solvent was removed by rotary evaporation. The crude product was added to a silica gel column and was eluted with 0-2% methanol in dichloromethane. The collected fractions were combined and the solvent was removed by rotary evaporation to give the title compound. Yield: 1.50 g, 71%. 1H NMR (500 MHz, CDCl3) δ ppm 2.66 (dd, 2H) 3.02-3.09 (m, 2H) 3.36 (s, 3H) 6.91 (d, 1H) 7.08-7.12 (m, 1H) 7.17-7.22 (m, 1H). MS m/z 196.6 [M+H]+
Name
3-(2-Bromo-6-chlorophenyl)-N-methylpropanamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.671 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH2:9][CH2:10][C:11]([NH:13][CH3:14])=[O:12].C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+].C(OCC)(=O)C>C1(C)C=CC=CC=1.O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Cl:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]2[C:3]=1[CH2:9][CH2:10][C:11](=[O:12])[N:13]2[CH3:14] |f:2.3.4,8.9.10,11.12.13.14.15|

Inputs

Step One
Name
3-(2-Bromo-6-chlorophenyl)-N-methylpropanamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=CC=C1)Cl)CCC(=O)NC
Name
Quantity
0.671 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
cesium carbonate
Quantity
4.92 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
45 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.12 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
0.02 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
The filtrate was collected
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporation
ADDITION
Type
ADDITION
Details
The crude product was added to a silica gel column
WASH
Type
WASH
Details
was eluted with 0-2% methanol in dichloromethane
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2CCC(N(C2=CC=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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